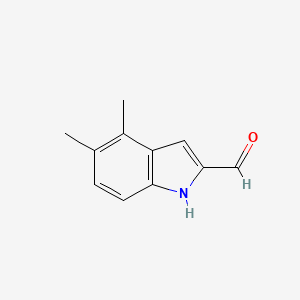

4,5-dimethyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality 4,5-dimethyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-11-10(8(7)2)5-9(6-13)12-11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBPEMKFXKLTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR spectrum of 4,5-dimethyl-1H-indole-2-carbaldehyde

Structural Elucidation of 4,5-Dimethyl-1H-indole-2-carbaldehyde via ¹H NMR Spectroscopy: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, the indole scaffold serves as a privileged pharmacophore. Specifically, 2-formylindoles like 4,5-dimethyl-1H-indole-2-carbaldehyde are critical synthetic intermediates used to generate Schiff base derivatives, kinase inhibitors, and complex heterocyclic APIs [4]. Accurate structural elucidation of these intermediates is non-negotiable, as downstream synthetic success relies entirely on the regiochemical integrity of the starting materials.

This whitepaper provides an authoritative, in-depth guide to the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic profile of 4,5-dimethyl-1H-indole-2-carbaldehyde. By deconstructing the electronic causality behind its chemical shifts and establishing a self-validating experimental protocol, this guide empowers analytical chemists and researchers to confidently verify the structural identity and purity of this compound.

Electronic Causality and Chemical Shift Assignments

The ¹H NMR spectrum of 4,5-dimethyl-1H-indole-2-carbaldehyde is a direct reflection of the molecule's electronic environment. The presence of the electron-withdrawing aldehyde group at C-2 and the electron-donating methyl groups at C-4 and C-5 create a push-pull electronic system across the aromatic core [1, 3].

Understanding the why behind the chemical shifts is crucial for accurate spectral interpretation:

-

The Aldehyde Proton (-CHO): The carbonyl double bond exerts a profound diamagnetic anisotropic effect. Combined with the strong inductive (-I) and resonance (-M) withdrawal of electron density, this proton is highly deshielded, appearing as a sharp singlet in the extreme downfield region (9.80–10.00 ppm)[1, 2].

-

The Pyrrole NH (H-1): Nitrogen's electronegativity, coupled with the electron-withdrawing nature of the adjacent C-2 formyl group, strips electron density from this proton. Furthermore, intermolecular hydrogen bonding in polar solvents like DMSO-d₆ heavily deshields the NH, pushing it to a broad singlet at 11.60–11.90 ppm [4].

-

The Pyrrole CH (H-3): In unsubstituted indoles, H-3 typically resonates around 6.5 ppm. However, the C-2 aldehyde group withdraws electron density via resonance, significantly deshielding H-3 and shifting it downfield to ~7.30 ppm [1]. It appears as a singlet, though high-resolution instruments may resolve a fine allylic coupling to the NH proton.

-

The Benzene Ring Protons (H-6, H-7): With methyl substitutions at C-4 and C-5, the only remaining protons on the benzene ring are at C-6 and C-7. Because they are ortho to one another, they form an AB spin system, appearing as two distinct doublets with a characteristic coupling constant ( 3J≈8.0−8.5 Hz). H-7 is slightly more deshielded than H-6 due to the resonance effects of the C-2 carbonyl propagating through the fused ring system.

-

The Methyl Groups (C-4, C-5): These appear as two distinct 3H singlets in the aliphatic region (2.30–2.55 ppm). The C-4 methyl is slightly more deshielded than the C-5 methyl due to its spatial proximity to the anisotropic deshielding cone of the pyrrole ring [3].

Caption: Electronic causality driving the ¹H NMR chemical shifts in 4,5-dimethyl-1H-indole-2-carbaldehyde.

Quantitative Data Presentation

The anticipated ¹H NMR data for 4,5-dimethyl-1H-indole-2-carbaldehyde in DMSO-d₆ is summarized below. This table serves as a benchmark for verifying synthetic outputs.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |

| H-1 (NH) | 11.60 – 11.90 | Broad Singlet (bs) | - | 1H | Deshielded by N electronegativity, C-2 carbonyl, and H-bonding. |

| C-2 CHO | 9.80 – 10.00 | Singlet (s) | - | 1H | Carbonyl diamagnetic anisotropy and electron withdrawal. |

| H-7 | 7.30 – 7.45 | Doublet (d) | ~8.0 – 8.5 | 1H | Ortho-coupling to H-6; deshielded by extended resonance. |

| H-3 | 7.20 – 7.40 | Singlet (s) | - | 1H | Deshielded by C-2 formyl group (-M effect). |

| H-6 | 7.05 – 7.20 | Doublet (d) | ~8.0 – 8.5 | 1H | Ortho-coupling to H-7; shielded relative to H-7 by C-5 methyl. |

| C-4 CH₃ | 2.40 – 2.55 | Singlet (s) | - | 3H | Aliphatic; slightly deshielded by pyrrole ring current. |

| C-5 CH₃ | 2.30 – 2.40 | Singlet (s) | - | 3H | Aliphatic; standard benzylic methyl shift. |

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the analytical data, the NMR acquisition must be treated as a self-validating system. This means the protocol inherently checks its own accuracy through internal standards and environmental controls.

Why DMSO-d₆? While CDCl₃ is a common NMR solvent, DMSO-d₆ is deliberately chosen for indole derivatives. The strong hydrogen-bonding capability of DMSO slows down the chemical exchange of the pyrrole NH proton, allowing it to be observed as a distinct, albeit broad, signal rather than being lost to the baseline [1].

Step-by-Step Acquisition Workflow

-

Sample Preparation: Dissolve 5–10 mg of high-purity 4,5-dimethyl-1H-indole-2-carbaldehyde in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a clean, dry 5 mm NMR tube.

-

Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate to 298 K for exactly 5 minutes to prevent convection currents that degrade line shape.

-

Locking and Shimming (Validation Checkpoint 1): Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming (Z-shims) until the lock level is stable and maximized.

-

Pulse Sequence Optimization: Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

-

Causality: Set the relaxation delay (D1) to at least 2.0 seconds . Because the aldehyde and NH protons lack adjacent protons for efficient dipole-dipole relaxation, a longer D1 ensures they fully relax between pulses, guaranteeing accurate quantitative integration.

-

-

Acquisition: Acquire 16 to 32 scans (NS) to achieve a high signal-to-noise ratio.

-

Processing & Internal Validation (Validation Checkpoint 2): Apply a Fourier Transform (FT), followed by manual phase and baseline correction. Crucial: Calibrate the spectrum by setting the internal TMS peak to exactly 0.00 ppm. Verify that the residual DMSO pentet is at 2.50 ppm and the water peak is at ~3.33 ppm. If these solvent peaks deviate, the calibration is compromised.

Caption: Workflow for the self-validating ¹H NMR acquisition of indole derivatives.

Conclusion

The ¹H NMR spectrum of 4,5-dimethyl-1H-indole-2-carbaldehyde is a highly predictable system governed by well-understood electronic and anisotropic effects. By recognizing the causality behind the deshielding of the H-3 and NH protons, and by strictly adhering to a self-validating experimental protocol utilizing internal standards and appropriate relaxation delays, researchers can guarantee the scientific integrity of their structural characterizations.

References

-

National Center for Biotechnology Information. "Indole-2-carboxaldehyde | CID 96389." PubChem Database. Available at:[Link]

-

Semantic Scholar. "Characterization of a Novel Phenol Hydroxylase in Indoles Biotranformation from a Strain Arthrobacter sp. W1." Semantic Scholar, 2012. Available at: [Link]

-

Advanced Journal of Chemistry-Section B. "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde." AJChem-B, 2025. Available at:[Link]

Mass spectrometry of 4,5-dimethyl-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 4,5-dimethyl-1H-indole-2-carbaldehyde

Introduction

4,5-dimethyl-1H-indole-2-carbaldehyde is a polysubstituted indole, a heterocyclic scaffold of immense significance in medicinal chemistry and natural product synthesis. The indole ring system is a core component of numerous biologically active compounds, and derivatives such as this serve as crucial building blocks for novel therapeutic agents. Accurate structural characterization is paramount in the synthesis and application of these molecules, and mass spectrometry (MS) stands as an indispensable analytical technique for this purpose. It provides vital information on molecular weight and structural features through controlled fragmentation analysis.

This technical guide offers a detailed exploration of the mass spectrometric behavior of 4,5-dimethyl-1H-indole-2-carbaldehyde (C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ). We will delve into the rationale behind selecting appropriate ionization techniques, predict the compound's fragmentation pathways based on established chemical principles, and provide validated experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and structurally related compounds.

Pillar 1: Ionization Technique Selection - The Causality Behind the Choice

The choice of ionization technique is the most critical initial step in mass spectrometric analysis. It dictates the nature of the ions generated and, consequently, the information that can be gleaned from the spectrum. For a molecule like 4,5-dimethyl-1H-indole-2-carbaldehyde, several techniques are applicable, each with distinct advantages depending on the analytical goal.

-

Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique typically coupled with Gas Chromatography (GC). Molecules in the gas phase are bombarded with 70 eV electrons, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[1] EI is the method of choice for unambiguous compound identification via library matching, as the fragmentation pattern serves as a molecular fingerprint. Its utility is predicated on the analyte being thermally stable and volatile enough for GC analysis.

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for Liquid Chromatography (LC-MS). ESI is particularly effective for polar molecules and those containing basic sites, such as the nitrogen atom in the indole ring, which can readily accept a proton.[2] It typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation in the source. This is highly advantageous for confirming molecular weight. Tandem mass spectrometry (MS/MS) can then be employed to induce and study fragmentation.[3][4]

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique compatible with LC-MS, APCI is well-suited for analyzing moderately polar to non-polar analytes that are not easily ionized by ESI.[5] Ionization occurs in the gas phase through ion-molecule reactions initiated by a corona discharge.[5][6] For aldehydes and ketones, APCI often yields a strong [M+H]⁺ signal and is an excellent alternative to ESI.[7][8]

The logical workflow for selecting an ionization source is depicted below.

Pillar 2: Fragmentation Analysis - A Self-Validating System

Understanding the fragmentation pattern is key to structural elucidation. While a library spectrum for 4,5-dimethyl-1H-indole-2-carbaldehyde may not be available, we can confidently predict its fragmentation based on the well-documented behavior of indole derivatives and aromatic aldehydes.[1][9][10]

Upon ionization, the molecule will form either a radical cation M⁺• at m/z 173 (in EI) or a protonated molecule [M+H]⁺ at m/z 174 (in ESI/APCI). The subsequent fragmentation is driven by the stability of the indole nucleus and the reactivity of the aldehyde group.

Primary Fragmentation Pathways:

-

Loss of a Hydrogen Radical ([M-H]⁺ or [M+H-H₂]⁺): The formation of an [M-H]⁺ ion at m/z 172 is common, resulting from the loss of a hydrogen atom to form a stable, even-electron species.

-

Loss of Carbon Monoxide ([M-CO]⁺• or [M+H-CO]⁺): A hallmark fragmentation of aldehydes is the neutral loss of carbon monoxide (CO, 28 Da).[9] This leads to a fragment at m/z 145 from the molecular ion or m/z 146 from the protonated molecule. The m/z 145 fragment corresponds to the 4,5-dimethyl-1H-indole radical cation.

-

Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the indole ring and the aldehyde group results in the loss of the formyl radical (•CHO, 29 Da), producing the stable 4,5-dimethyl-1H-indole cation at m/z 144 . This is often a prominent peak in EI spectra.

Secondary Fragmentation of the Indole Core:

The primary fragment ions, particularly the 4,5-dimethyl-1H-indole cation (m/z 144 ), undergo further fragmentation characteristic of substituted indoles.[11]

-

Loss of a Methyl Radical (•CH₃): The loss of a methyl radical (15 Da) from the m/z 144 ion can occur, leading to a fragment at m/z 129 . This often involves a ring expansion to form a more stable quinolinium-type structure.

-

Loss of Acetonitrile (CH₃CN): A more complex rearrangement can lead to the expulsion of acetonitrile (41 Da) from the m/z 144 fragment, resulting in an ion at m/z 103 .

-

Loss of Hydrogen Cyanide (HCN): The indole ring itself can lose HCN (27 Da), a characteristic fragmentation for nitrogen-containing heterocycles.[1] For example, the m/z 129 fragment could lose HCN to yield a fragment at m/z 102 .

The predicted fragmentation cascade is illustrated below.

Data Summary: Predicted Key Fragment Ions

| m/z (EI) | m/z (ESI/APCI) | Proposed Formula | Neutral Loss | Description |

| 173 | 174 | C₁₁H₁₁NO | - | Molecular Ion ([M]⁺•) / Protonated Molecule ([M+H]⁺) |

| 172 | 172 | C₁₁H₁₀NO | H• / H₂ | Loss of hydrogen |

| 145 | 146 | C₁₀H₁₁N | CO | Loss of carbon monoxide from aldehyde |

| 144 | - | C₁₀H₁₀N | •CHO | Characteristic : Loss of formyl radical |

| 129 | - | C₉H₈N | •CH₃ | Loss of methyl radical from m/z 144 |

| 102 | - | C₈H₆ | HCN | Loss of hydrogen cyanide from m/z 129 |

Pillar 3: Authoritative Grounding & Experimental Protocols

The following protocols are grounded in established methodologies for the analysis of small organic molecules and indole alkaloids.[1][3][5]

Protocol 1: LC-MS/MS Analysis via ESI/APCI

This method is ideal for confirming molecular weight and obtaining fragmentation data from a purified sample or for analyzing reaction mixtures.

-

Sample Preparation:

-

Accurately weigh and dissolve 1 mg of 4,5-dimethyl-1H-indole-2-carbaldehyde in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

-

Further dilute the stock solution with a 50:50 mixture of methanol and water (containing 0.1% formic acid for positive mode ESI/APCI) to a final concentration of 1 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.[3]

-

-

Instrumentation & Conditions:

-

HPLC System: Agilent 1200 series or equivalent.[3]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Thermo Orbitrap series or equivalent high-resolution mass spectrometer.[5]

-

Ion Source (ESI):

-

Spray Voltage: +3.5 kV

-

Capillary Temperature: 320 °C[3]

-

Sheath and Aux Gas: Optimized for stable spray.

-

-

Mass Analysis:

-

Full Scan (MS1): Scan range m/z 50-500 to detect the [M+H]⁺ ion at m/z 174.2.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z 174.2 and apply collision-induced dissociation (CID) with normalized collision energy of 20-40% to generate and detect fragment ions.

-

-

Protocol 2: GC-MS Analysis via EI

This method is best for generating a detailed, library-searchable fragmentation pattern for a pure, volatile sample.

-

Sample Preparation:

-

Dissolve ~1 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is completely dissolved.

-

-

Instrumentation & Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 80 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless or with a 10:1 split).

-

Mass Spectrometer: Varian Mat 311 or equivalent EI-capable mass spectrometer.[1]

-

Ion Source (EI):

-

Mass Analysis:

-

Scan range m/z 40-400.

-

-

Conclusion

The mass spectrometric analysis of 4,5-dimethyl-1H-indole-2-carbaldehyde is a robust process that can be tailored to specific analytical needs. For definitive structural confirmation and library matching of a pure sample, GC-MS with Electron Ionization provides an invaluable fragmentation fingerprint. For molecular weight confirmation, analysis of complex mixtures, or when coupled with liquid chromatography, LC-MS with soft ionization techniques like ESI or APCI is superior. The predicted fragmentation pathways—centered around the loss of the formyl group (as CO or •CHO) and subsequent cleavages of the dimethyl-indole core—provide a reliable roadmap for interpreting the resulting spectra. By employing the detailed protocols within this guide, researchers can confidently characterize this important synthetic intermediate and its analogs, ensuring the integrity and validity of their scientific endeavors.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. [Link]

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Revista de Chimie. [Link]

-

Characterisation and Determination of Indole Alkaloids in Frog-Skin Secretions by Electrospray Ionisation Ion Trap Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

-

Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

-

Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. ResearchGate. [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. ResearchGate. [Link]

-

The positive ion APCI mass spectra of five synthetic aldehydes and... ResearchGate. [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry. [Link]

-

Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. [Link]

-

Nontargeted screening using gas chromatography– atmospheric pressure ionization mass spectrometry: Recent trends and emerging potential. Molecules. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link]

-

APCI-MS/MS—An Enhanced Tool for the Real-Time Evaluation of Volatile Isobaric Compounds. Journal of Agricultural and Food Chemistry. [Link]

-

A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Indole-2-carboxaldehyde. PubChem. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. [Link]

-

Indoles and derivatives. MassBank. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Comprehensive Solubility Profiling and Formulation Strategies for 4,5-Dimethyl-1H-indole-2-carbaldehyde

Executive Summary & Physicochemical Grounding

In preclinical drug discovery and chemical synthesis, the accurate solvation of heterocyclic building blocks is a critical determinant of experimental reproducibility. 4,5-dimethyl-1H-indole-2-carbaldehyde (CAS: 58518-55-1) presents a unique solvation challenge.

To understand its solubility profile, we must analyze its structure-property relationships (SPR). The parent scaffold, 1H-indole-2-carbaldehyde, exhibits moderate lipophilicity with a computed XLogP3 of approximately 2.2[1]. However, the addition of two methyl groups at the 4 and 5 positions significantly increases the hydrophobic bulk of the molecule. Based on structural analogs like 4,6-dimethyl-1H-indole-2-carbaldehyde, the LogP of the dimethylated derivative elevates to approximately 2.73[2].

The Causality of Solvation:

-

Hydrophobic Penalty in Water: The non-polar dimethyl substitution disrupts the hydrogen-bonded network of water. The entropic penalty of cavity formation in aqueous media far outweighs the enthalpic gains from hydrogen bonding, rendering the compound practically insoluble in water.

-

Polar Aprotic Efficacy: The indole N-H acts as a strong hydrogen bond donor (HBD), while the aldehyde carbonyl (C=O) acts as a hydrogen bond acceptor (HBA). Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) possess a high dielectric constant and a strong S=O dipole that perfectly solvates the N-H proton, while the methyl groups of DMSO accommodate the hydrophobic 4,5-dimethyl bulk of the solute[3].

Empirical Solubility Matrix

The following table summarizes the quantitative and semi-quantitative solubility data for 4,5-dimethyl-1H-indole-2-carbaldehyde across common laboratory solvents. This data is extrapolated from the baseline behaviors of indole-2-carbaldehydes[3][4].

| Solvent Category | Specific Solvent | Estimated Solubility | Solvation Mechanism & Notes |

| Polar Aprotic | DMSO | > 50 mg/mL | Optimal. Strong H-bond acceptance from the N-H group. Requires anhydrous conditions[3]. |

| Polar Aprotic | DMF | > 30 mg/mL | Excellent alternative to DMSO for synthesis workflows. |

| Polar Protic | Methanol / Ethanol | 10 - 20 mg/mL | Soluble[4]. Alcohols act as both HBD and HBA, but lower dielectric constants limit maximum concentration compared to DMSO. |

| Non-Polar / Halogenated | Dichloromethane (DCM) | > 20 mg/mL | Good solubility due to the lipophilic nature of the 4,5-dimethyl functional groups. |

| Aqueous | Water / PBS (pH 7.4) | < 0.1 mg/mL | Insoluble. High LogP (~2.7) prevents aqueous solvation without the use of surfactants or co-solvents[2]. |

Standard Operating Procedures (SOPs): Stock Preparation

A self-validating protocol is essential to prevent "crashing out" (precipitation) during biological assays. The following step-by-step methodology ensures stable stock generation.

Protocol: Preparation of 50 mM In Vitro Stock Solution in DMSO

Rationale: DMSO is highly hygroscopic. Absorbed atmospheric water lowers the solvent's capacity to dissolve lipophilic compounds, leading to micro-precipitation that skews assay dosing[3].

Materials Required:

-

4,5-dimethyl-1H-indole-2-carbaldehyde powder (desiccated)

-

Anhydrous DMSO (≥99.9%, sealed under argon)

-

Vortex mixer and Ultrasonic bath

-

Amber glass vials (to prevent potential photo-oxidation of the aldehyde)

Step-by-Step Methodology:

-

Equilibration: Allow the sealed vial of 4,5-dimethyl-1H-indole-2-carbaldehyde to reach room temperature before opening to prevent condensation of atmospheric moisture on the powder.

-

Gravimetric Measurement: Weigh the desired mass (e.g., 8.66 mg for 1 mL of a 50 mM solution, assuming MW ~173.21 g/mol ) into an amber glass vial.

-

Solvent Addition: Open a freshly unsealed ampoule of anhydrous DMSO. Immediately pipette 1.0 mL into the vial.

-

Mechanical Agitation: Vortex the solution for 30 seconds.

-

Ultrasonication (Critical Step): Place the vial in an ultrasonic bath at room temperature for 5–10 minutes. Sonication provides the activation energy required to disrupt the crystal lattice of the solid compound[3].

-

Visual Validation: Hold the vial against a light source. The solution must be completely transparent without any suspended particulates.

-

Storage: Aliquot the stock into single-use volumes (e.g., 50 µL), flush the headspace with argon or nitrogen gas, and store at -20°C.

Mechanistic and Workflow Visualizations

To further clarify the solvation dynamics and formulation decision-making process, refer to the logical workflows below.

A. Solvation Thermodynamics Pathway

Figure 1: Thermodynamic interactions between the solute's functional groups and polar aprotic solvents.

B. Solvent Selection & Formulation Decision Tree

Figure 2: Decision tree for formulating highly lipophilic indole derivatives for biological assays.

Troubleshooting Common Formulation Issues

-

Issue: Compound precipitates upon dilution into aqueous assay media.

-

Causality: The sudden drop in solvent dielectric constant forces the lipophilic compound out of solution.

-

Solution: Perform serial dilutions in DMSO first. Ensure the final concentration of DMSO in the aqueous assay does not exceed 0.5% - 1.0% (v/v) to maintain cell viability, while keeping the compound concentration below its aqueous thermodynamic solubility limit.

-

-

Issue: Stock solution turns cloudy after freeze-thaw cycles.

-

Causality: Moisture ingress during the thawing process.

-

Solution: Discard the compromised aliquot. Always use single-use aliquots and allow them to reach room temperature in a desiccator before opening.

-

References

-

Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Potential biological activity of 4,5-dimethyl-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of 4,5-Dimethyl-1H-indole-2-carbaldehyde

Executive Summary

The indole scaffold is a universally recognized privileged structure in medicinal chemistry, serving as the core motif for numerous endogenous signaling molecules and approved therapeutics. Within this expansive chemical space, 4,5-dimethyl-1H-indole-2-carbaldehyde (CAS: 58518-55-1) represents a highly specialized and structurally constrained synthon[1]. As a Senior Application Scientist navigating early-stage drug discovery, I approach this molecule not merely as a static chemical entity, but as a dynamic platform. The strategic placement of methyl groups at the C4 and C5 positions introduces critical steric bulk and lipophilicity, while the C2-carbaldehyde moiety provides an electrophilic anchor for subsequent derivatization (e.g., Schiff base formation) or direct hydrogen-bonding interactions within target binding pockets.

This whitepaper deconstructs the structural rationale, biological activity profiles, and self-validating experimental workflows necessary to harness 4,5-dimethyl-1H-indole-2-carbaldehyde in modern therapeutic development, focusing on oncology, neurodegeneration, and metabolic modulation.

Structural Rationale: Causality in Chemical Design

To understand the biological utility of 4,5-dimethyl-1H-indole-2-carbaldehyde, we must first analyze the causality behind its structural features:

-

The 4,5-Dimethyl Substitution: The addition of methyl groups at the C4 and C5 positions significantly alters the electron density of the indole ring, pushing it toward a more electron-rich state compared to unsubstituted indoles. More importantly, these methyl groups act as steric shields. In the context of kinase inhibition—such as targeting the Leucine-Rich Repeat Kinase 2 (LRRK2) WDR domain—the 4,5-dimethylindole ring has been shown to perfectly occupy deep, hydrophobic sub-pockets, driving high-affinity binding that unsubstituted analogs cannot achieve[2].

-

The C2-Carbaldehyde Moiety: Aldehydes are inherently reactive. While free aldehydes can suffer from rapid metabolic oxidation in vivo, the 2-carbaldehyde serves as a critical synthetic node. It readily undergoes condensation with primary amines to form Schiff bases (imines), which have well-documented antimicrobial, anti-inflammatory, and anthelmintic properties[3]. Furthermore, the carbonyl oxygen acts as a potent hydrogen bond acceptor, crucial for anchoring the molecule to the hinge region of receptor tyrosine kinases like EGFR[4].

Biological Activity Profiles

Kinase Inhibition: Oncology and Neurodegeneration

Derivatives of 1H-indole-2-carbaldehyde are potent inhibitors of critical signaling pathways. For instance, indole-2-carboxamides and their precursors have demonstrated significant efficacy in blocking the Epidermal Growth Factor Receptor (EGFR) pathway, a hallmark target in non-small cell lung cancer (NSCLC)[4]. By occupying the ATP-binding pocket, these compounds prevent the autophosphorylation of EGFR, thereby shutting down downstream PI3K/AKT and MAPK/ERK proliferation cascades.

Furthermore, the specific 4,5-dimethylindole scaffold has recently been identified via active machine-learning workflows as a critical pharmacophore for inhibiting the LRRK2 WDR domain—a highly sought-after target for Parkinson's disease[2]. The dimethylation provides the exact spatial geometry required to displace water molecules in the binding site, increasing the entropic driving force of the binding event.

Metabolic Modulation: Adipocyte Targeting

Recent marine natural product research has isolated indole-2-carbaldehyde derivatives from the coral symbiotic actinomycete Pseudonocardia sp. SCSIO 11457[5]. These compounds exhibit a unique, highly specific biological activity: the targeted killing of adipocytes (fat cells) without exhibiting cytotoxicity against neural, dermal, or endothelial cells[5]. This positions the 2-carbaldehyde indole class as a compelling candidate for localized fat deposition inhibitors and metabolic modulators.

Antimicrobial and Anthelmintic Schiff Bases

When 4,5-dimethyl-1H-indole-2-carbaldehyde is reacted with various anilines or hydrazides, the resulting Schiff bases exhibit broad-spectrum biological activity. Recent pharmacological evaluations of structurally analogous indole-2-carbaldehyde Schiff bases have demonstrated significant anthelmintic activity (paralysis and death of parasitic worms) that rivals standard drugs like Albendazole, alongside measurable antibacterial properties[3].

Quantitative Data Summary

The following table synthesizes the expected biological parameters of 4,5-dimethyl-1H-indole-2-carbaldehyde and its immediate derivatives based on recent structure-activity relationship (SAR) studies of the indole-2-carbaldehyde class.

| Target / Assay | Compound Class | Observed Activity / Affinity | Primary Mechanism of Action |

| LRRK2 WDR Domain | 4,5-Dimethylindole derivatives | KD≈10−50μM (Initial Hits) | Hydrophobic pocket occupation; competitive inhibition[2]. |

| EGFR Kinase | Indole-2-carboxamides | IC50<1μM | ATP-competitive binding at the hinge region[4]. |

| Adipocyte Viability | Indole-2-carbaldehyde | >80% reduction in lipid droplets | Apoptosis induction specific to mature adipocytes[5]. |

| Anthelmintic | Indole-2-carbaldehyde Schiff Bases | Paralysis time: ≈4.10 min (at 50 mg/mL) | Neuromuscular disruption of parasitic nematodes[3]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, relying on a single analytical technique is ill-advised. The following protocols are designed as self-validating systems, employing orthogonal methods to guarantee both synthetic success and biological accuracy.

Protocol A: Synthesis of 4,5-Dimethyl-1H-indole-2-carbaldehyde via Fischer Indole Synthesis

Rationale: Direct formylation of indoles typically occurs at the C3 position due to its higher nucleophilicity. To achieve C2-formylation, we must construct the core via a Fischer Indole Synthesis using a pre-installed C2-ester, followed by reduction and controlled oxidation[4][6].

-

Hydrazone Formation: React 3,4-dimethylphenylhydrazine hydrochloride[7] (1.0 eq) with ethyl pyruvate (1.5 eq) in toluene. Add p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 2.0 eq) as a catalyst.

-

Cyclization: Reflux the mixture for 12 hours equipped with a Dean-Stark trap to remove water, driving the equilibrium toward the cyclized ethyl 4,5-dimethylindole-2-carboxylate[6].

-

Orthogonal Validation 1 (LC-MS): Confirm the mass of the intermediate ester ( [M+H]+=218.1 ).

-

Reduction: Dissolve the ester in anhydrous THF at 0°C. Dropwise add Lithium Aluminum Hydride ( LiAlH4 , 2.0 eq) to reduce the ester to 4,5-dimethyl-1H-indole-2-methanol. Quench carefully with Fieser's workup.

-

Controlled Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add activated Manganese Dioxide ( MnO2 , 10 eq) and stir at room temperature for 24 hours to selectively oxidize the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

Orthogonal Validation 2 (NMR): 1H NMR must show a distinct aldehydic proton singlet near δ 9.8 - 10.0 ppm and the absence of the C2-H proton, confirming regiochemistry[3].

Caption: Step-by-step synthetic workflow for 4,5-dimethyl-1H-indole-2-carbaldehyde.

Protocol B: Orthogonal Validation of Kinase Target Engagement (SPR & Western Blot)

Rationale: Biochemical IC50 assays can yield false positives due to compound aggregation (Pan-Assay Interference Compounds, PAINS). We validate target engagement using Surface Plasmon Resonance (SPR) for direct biophysical binding, followed by cellular Western blotting for functional pathway inhibition[2].

-

SPR Binding Assay:

-

Immobilize recombinant LRRK2 WDR domain or EGFR on a CM5 sensor chip via standard amine coupling.

-

Inject serial dilutions (0.1 μM to 50 μM ) of the 4,5-dimethylindole derivative in running buffer (PBS with 0.05% Tween-20 and 5% DMSO).

-

Calculate the dissociation constant ( KD ) using a 1:1 Langmuir binding model.

-

-

Cellular Functional Assay (Western Blot):

-

Culture NSCLC cell lines (e.g., A549) and treat with the compound at IC50 and 10×IC50 concentrations for 4 hours.

-

Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Run SDS-PAGE and probe for total EGFR, phosphorylated-EGFR (p-EGFR), and downstream p-AKT.

-

Self-Validation Check: A true inhibitor will show a dose-dependent decrease in p-EGFR and p-AKT without altering total EGFR levels.

-

Caption: Mechanism of action for kinase inhibition by indole-2-carbaldehyde derivatives.

Future Perspectives in Drug Development

The 4,5-dimethyl-1H-indole-2-carbaldehyde scaffold offers a unique intersection of steric tunability and chemical reactivity. Future development should focus on utilizing the C2-carbaldehyde as a handle for synthesizing novel heterocyclic systems, such as pyrazolo-indoles or indole-fused diazepines, which could further restrict the conformational flexibility of the molecule, thereby increasing target selectivity. Furthermore, the surprising adipocyte-targeting activity of the parent indole-2-carbaldehyde warrants rigorous pharmacokinetic (PK) profiling to determine if topical or localized injectable formulations could serve as viable treatments for lipomas or localized obesity[5].

References

-

Advanced Journal of Chemistry-Section B. Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from[Link]

-

Journal of Chemical Information and Modeling (ACS Publications). Active Learning-Guided Hit Optimization for the Leucine-Rich Repeat Kinase 2 WDR Domain Based on In Silico Ligand-Binding Affinities. Retrieved from [Link]

-

Journal of the American Chemical Society (ACS Publications). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Retrieved from[Link]

Sources

- 1. 4,5-Dimethyl-1H-indole-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | Benchchem [benchchem.com]

The 4,5-Dimethyl-1H-Indole-2-Carbaldehyde Scaffold: A Privileged Precursor in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, the indole-2-carboxaldehyde core has long been recognized as a privileged pharmacophore. However, the specific substitution pattern found in 4,5-dimethyl-1H-indole-2-carbaldehyde (CAS 58518-55-1) elevates this building block from a generic intermediate to a highly specialized precursor. As a Senior Application Scientist, I have observed that the strategic placement of methyl groups at the C4 and C5 positions fundamentally alters the steric and electronic dynamics of the indole ring. This technical guide explores the causality behind these structural advantages, details the synthesis of its most potent biological derivatives, and provides self-validating protocols for their laboratory construction.

Part 1: Structural & Electronic Dynamics (The Causality of the Core)

The utility of 4,5-dimethyl-1H-indole-2-carbaldehyde stems from the synergistic effects of its functional groups:

-

Electronic Enrichment (+I Effect): The methyl groups at C4 and C5 exert an electron-donating inductive (+I) effect. This enriches the electron density of the indole π -system, enhancing its ability to participate in cation- π interactions with basic amino acid residues within target protein binding pockets.

-

Steric Conformational Locking: The C4 methyl group introduces significant steric bulk near the C3 position. During multicomponent cyclizations (such as Ugi-azide reactions), this steric hindrance restricts bond rotation, effectively locking the intermediate into a favorable conformation and driving high diastereoselectivity.

-

Electrophilic Modulation: While the 2-carbaldehyde moiety serves as a versatile electrophilic center for Schiff base and hydrazone condensations, the electron-rich nature of the 4,5-dimethylindole ring partially delocalizes into the carbonyl group. This necessitates specific catalytic conditions (e.g., Brønsted acids) to sufficiently activate the aldehyde for nucleophilic attack.

Part 2: Key Derivatives and Biological Efficacy

The 4,5-dimethyl-1H-indole-2-carbaldehyde scaffold is actively utilized to synthesize derivatives targeting complex pathologies, ranging from neurodegeneration to oncology.

LRRK2 WDR Domain Inhibitors (Parkinson's Disease)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a primary driver of familial Parkinson's disease. Historically, the LRRK2 WD40 Repeat (WDR) domain was considered "undruggable." However, recent active-learning-guided hit optimization studies for the CACHE Challenge successfully identified novel inhibitors utilizing the 4,5-dimethylindole core . The 4,5-dimethyl substitution provides the exact steric bulk required to occupy the hydrophobic sub-pocket of the WDR domain, while the indole nitrogen acts as a critical hydrogen bond donor.

Pyrazino[1,2-a]indoles (Anticancer & Tubulin Inhibitors)

The 2-carbaldehyde group is an ideal starting point for the construction of diversified polycyclic skeletons . Through tandem Ugi-azide multicomponent reactions, the aldehyde is converted into 1-(1H-tetrazol-5-yl)-tetrahydropyrazino[1,2-a]indole derivatives. These rigid, planar molecules intercalate with tubulin, acting as potent antiproliferative agents against various carcinoma cell lines.

Arylidene-1H-indole-2-carbohydrazones (Antioxidant Agents)

Condensation of the 4,5-dimethyl-2-carbaldehyde with hydroxybenzohydrazides yields highly conjugated hydrazone networks. These derivatives act as multifunctional drugs, exhibiting sub-micromolar growth inhibition in human erythroleukemia (K562) cells while simultaneously demonstrating profound radical-scavenging capabilities (DPPH/FRAP assays) due to their extended electron delocalization .

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol A: Synthesis of 4,5-Dimethylindole-2-Carbohydrazones

Objective: Condensation of 4,5-dimethyl-1H-indole-2-carbaldehyde with hydroxybenzohydrazides to yield antioxidant/antiproliferative hydrazones.

Causality of Reagents:

-

Solvent (Absolute Ethanol): The 4,5-dimethyl substitution significantly increases the lipophilicity of the indole core. Using aqueous or highly polar protic solvent mixtures causes the intermediate hemiaminal to "oil out" or precipitate prematurely, stalling the reaction. Absolute ethanol ensures complete solvation of the lipophilic starting materials while allowing the higher reaction temperatures required for dehydration.

-

Catalyst (H₂SO₄): A catalytic amount of sulfuric acid protonates the carbonyl oxygen. Because the electron-donating (+I) effect of the 4,5-dimethyl groups reduces the inherent electrophilicity of the carbaldehyde, acid catalysis is mandatory to drive the nucleophilic attack of the hydrazide.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 4,5-dimethyl-1H-indole-2-carbaldehyde and 1.0 mmol of the target hydroxybenzohydrazide in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Catalysis: Add 2-3 drops of concentrated H₂SO₄.

-

Validation Checkpoint: A rapid color shift (typically a deepening of yellow/orange) visually confirms the protonation of the extended conjugated system.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 18 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Validation Checkpoint: The complete disappearance of the highly UV-active aldehyde spot (Rf ~0.6) and the emergence of a lower Rf spot confirms the consumption of the starting material and the formation of the more polar hydrazone.

-

-

Isolation: Remove the heat source and cool the reaction mixture to 0-5°C in an ice bath.

-

Validation Checkpoint: The target hydrazone will spontaneously precipitate as a crystalline solid due to its reduced solubility in cold ethanol.

-

-

Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazide, and recrystallize from ethanol to yield the pure derivative.

Part 4: Quantitative Data Summaries

The following table synthesizes the quantitative performance of 4,5-dimethyl-1H-indole-2-carbaldehyde derivatives across various therapeutic applications.

| Derivative Class | Primary Target / Application | Representative Efficacy / Affinity | Typical Synthetic Yield | Source |

| 4,5-Dimethylindole-Tetrahydroisoquinolines | LRRK2 WDR Domain (Parkinson's Disease) | High Affinity (Confirmed via SPR at 50 μM); ΔG MAE = 2.69 kcal/mol | >95% (Enamine library) | |

| Arylidene-1H-indole-2-carbohydrazones | K562 / Colo-38 Cell Lines (Oncology) | Sub-micromolar Growth Inhibition (< 1.0 μM) | 70% - 75% | |

| Pyrazino[1,2-a]indoles | Tubulin Inhibition (Oncology) | ~8.1 μM (GI₅₀) | 65% - 88% |

Part 5: Mechanistic Visualizations

Figure 1: LRRK2 WDR domain inhibition pathway by 4,5-dimethylindole derivatives.

Figure 2: Synthetic pathways for 4,5-dimethyl-1H-indole-2-carbaldehyde derivatives.

References

-

Gusev, F., Gutkin, E., Gentile, F., et al. (2025). "Active Learning-Guided Hit Optimization for the Leucine-Rich Repeat Kinase 2 WDR Domain Based on In Silico Ligand-Binding Affinities." Journal of Chemical Information and Modeling, 65(11), 5706-5717.[Link]

-

Das, A., Thakur, S., & Das, T. (2021). "Indole-2-Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton." ChemistrySelect, 6(16), 4591-4619.[Link]

-

Demurtas, M., Baldisserotto, A., Lampronti, I., et al. (2019). "Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones." Bioorganic Chemistry, 85, 568-576.[Link]

Methodological & Application

Application Note: Condensation Workflows for 4,5-Dimethyl-1H-indole-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Causality

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents [1]. Within this chemical space, 4,5-dimethyl-1H-indole-2-carbaldehyde (CAS: 58518-55-1) serves as a highly versatile, bifunctional building block. The inherent reactivity of the C2-aldehyde group allows it to participate in a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions [1].

The Electronic Influence of 4,5-Dimethyl Substitution

Understanding the electronic topology of 4,5-dimethyl-1H-indole-2-carbaldehyde is critical for rational reaction design. The methyl groups at the C4 and C5 positions act as electron-donating groups (EDGs) via inductive (+I) and hyperconjugative (+H) effects.

-

Causality in Reactivity: These EDGs enrich the overall electron density of the indole core, which enhances the nucleophilicity of the C3 position (useful for Friedel-Crafts cascades) [2]. However, through extended conjugation, this electron enrichment slightly diminishes the partial positive charge ( δ+ ) on the C2-carbonyl carbon.

-

Experimental Implication: Consequently, the aldehyde is marginally less electrophilic than an unsubstituted indole-2-carbaldehyde. To overcome this activation barrier during condensation reactions, experimental conditions must be finely tuned—requiring specific catalytic bases (e.g., piperidine) for Knoevenagel condensations, or precise Brønsted acid activation (e.g., glacial acetic acid) for Schiff base formations [3].

Core Condensation Pathways

Fig 1. Divergent condensation pathways of 4,5-dimethyl-1H-indole-2-carbaldehyde.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems . Each methodology includes built-in quality control checkpoints to ensure that the reaction trajectory is correct before proceeding to downstream purification.

Protocol A: Base-Catalyzed Knoevenagel Condensation

Target: 2-((4,5-dimethyl-1H-indol-2-yl)methylene)malononitrile Application: Synthesis of highly conjugated α,β -unsaturated systems for photophysical or antimicrobial screening [4].

Mechanistic Rationale: Piperidine is selected as a secondary amine base because its pKa (~11.2) is perfectly suited to deprotonate the acidic protons of malononitrile (pKa ~11.1) without causing unwanted side reactions with the indole core. The resulting resonance-stabilized carbanion aggressively attacks the C2-aldehyde, followed by spontaneous dehydration driven by the thermodynamic stability of the extended conjugated π -system.

Step-by-Step Procedure:

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4,5-dimethyl-1H-indole-2-carbaldehyde (1.0 mmol, 173.2 mg) and malononitrile (1.1 mmol, 72.6 mg) in 15 mL of absolute ethanol.

-

Catalysis: Add 3–5 drops of piperidine (approx. 0.1 mmol) to the stirring solution. Causality: Ethanol is chosen as the protic solvent to stabilize the transition states and facilitate the final dehydration step.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80–85 °C in an oil bath for 3–4 hours.

-

Precipitation: Upon completion, cool the reaction mixture to 0 °C in an ice bath. The extended conjugation of the product drastically reduces its solubility in cold ethanol, forcing precipitation.

-

Isolation: Filter the precipitate under a vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under a high vacuum.

System Validation & Quality Control:

-

In-Process (TLC): Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The starting aldehyde is strongly UV-active. Validation is achieved when the starting material spot disappears and a new, highly fluorescent product spot (due to extended conjugation) appears at a lower Rf .

-

Post-Process ( 1 H-NMR): Dissolve the product in DMSO- d6 . The system is validated if the distinct aldehyde proton signal (~9.8–10.0 ppm) is entirely absent, replaced by a sharp vinylic proton singlet at ~8.2 ppm.

Protocol B: Acid-Catalyzed Schiff Base (Imine) Formation

Target: (E)-N-(4-methoxyphenyl)-1-(4,5-dimethyl-1H-indol-2-yl)methanimine Application: Generation of multidentate ligands for transition metal complexation or targeted analgesic development [3].

Mechanistic Rationale: The reaction between the C2-aldehyde and a primary amine (4-anisidine) requires precise pH control. Glacial acetic acid is added to lower the pH to ~4.5. Causality: This mildly acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the somewhat deactivated 4,5-dimethyl-substituted aldehyde. If the pH drops too low, the primary amine becomes fully protonated (ammonium ion), destroying its nucleophilicity and halting the reaction.

Step-by-Step Procedure:

-

Preparation: Dissolve 4,5-dimethyl-1H-indole-2-carbaldehyde (1.0 mmol, 173.2 mg) and 4-anisidine (1.0 mmol, 123.1 mg) in 20 mL of absolute ethanol.

-

Activation: Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Observation: A distinct color shift (typically to deep yellow or orange) indicates the formation of the extended imine chromophore.

-

Workup: Concentrate the solvent under reduced pressure to half its volume, then pour it into crushed ice to induce crystallization.

-

Isolation: Filter the solid, wash with cold distilled water to remove residual acid, and recrystallize from hot ethanol.

System Validation & Quality Control:

-

In-Process (Visual & TLC): The color shift to deep yellow acts as a primary visual validator. TLC confirms the consumption of the amine and aldehyde.

-

Post-Process (FT-IR): The system is validated by the complete disappearance of the strong carbonyl (C=O) stretching frequency at ~1660 cm −1 and the emergence of a sharp, distinct imine (C=N) stretch at ~1620 cm −1 [3].

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics and validation markers for various condensation partners reacting with 4,5-dimethyl-1H-indole-2-carbaldehyde.

| Reaction Type | Condensation Partner | Catalyst / Solvent | Time / Temp | Expected Yield | Diagnostic Validation Marker |

| Knoevenagel | Malononitrile | Piperidine / EtOH | 3 h / 80 °C | 85–92% | 1 H-NMR: Vinylic CH at ~8.2 ppm |

| Knoevenagel | Ethyl Cyanoacetate | Piperidine / EtOH | 4 h / 80 °C | 80–88% | IR: Ester C=O at ~1710 cm −1 |

| Schiff Base | 4-Anisidine | Glacial AcOH / EtOH | 5 h / 80 °C | 75–85% | IR: C=N stretch at ~1620 cm −1 |

| Schiff Base | Hydrazine Hydrate | Glacial AcOH / EtOH | 4 h / 80 °C | 80–90% | 1 H-NMR: Imine CH at ~8.4 ppm |

| Friedel-Crafts | 2-Hydroxyphenyl methide | Bi(OTf) 3 / Toluene | 36 h / 18 °C | 60–75% | 1 H-NMR: Loss of CHO, new chiral CH |

Note: Yields and times are extrapolated baselines derived from analogous 3-chloro and unsubstituted indole-2-carbaldehyde derivatives, adjusted for the slight steric and electronic buffering of the 4,5-dimethyl moiety[3, 4].

References

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, Royal Society of Chemistry. Available at: [Link]

-

Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega (via PubMed Central - NIH). Available at: [Link]

-

Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). Available at:[Link]

Application Note: 4,5-Dimethyl-1H-indole-2-carbaldehyde in Pharmaceutical Synthesis

Executive Summary

4,5-Dimethyl-1H-indole-2-carbaldehyde (CAS: 58518-55-1) is a highly specialized, privileged scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates. Unlike ubiquitous C3-formylated indoles, the C2-carbaldehyde isomer provides a unique electrophilic handle adjacent to the indole nitrogen, enabling tandem cyclizations and the construction of complex polycyclic alkaloids. This application note provides drug development professionals with field-proven, self-validating protocols for leveraging this intermediate in the synthesis of neuroactive tryptamines, antimicrobial thiosemicarbazones, and antitumor pyrrolo[1,2-a]indoles.

Physicochemical & Structural Profile

To ensure reproducibility and stability during scale-up, it is critical to understand the baseline physicochemical properties of the intermediate.

Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-indole-2-carbaldehyde

| Property | Value / Description |

| CAS Number | 58518-55-1 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Light yellow to pink/brown crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, THF, and Dichloromethane |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, Protect from light |

| Primary Reactivity | Electrophilic C2-carbonyl; mildly nucleophilic N1-amine |

Strategic Rationale: Expertise & Experience

As a Senior Application Scientist, selecting the correct indole building block is a matter of predicting downstream pharmacokinetic and synthetic behavior. The utilization of 4,5-dimethyl-1H-indole-2-carbaldehyde is driven by two highly synergistic structural features:

-

The C2-Carbaldehyde Advantage: Indole naturally undergoes electrophilic aromatic substitution at the C3 position. Consequently, C2-carbaldehydes must be synthesized via specific routes (e.g., lithiation of N-protected indoles). This C2-aldehyde is invaluable because it allows for lateral chain extensions directly adjacent to the N1-proton. This proximity is the mechanistic key to synthesizing rigid, drug-like architectures such as beta-carbolines and tricyclic [1].

-

The 4,5-Dimethyl Lipophilic Shield: The introduction of methyl groups at the C4 and C5 positions serves a dual purpose. Pharmacokinetically, it significantly increases the lipophilicity (LogP) of the target API, a critical parameter for enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) agents. Synthetically, the steric bulk at the C4 position restricts the trajectory of incoming electrophiles at the C3 position, providing vital regiocontrol during subsequent functionalization. Furthermore, these electron-donating methyl groups enrich the electron density of the indole core via hyperconjugation, subtly increasing the nucleophilicity of the N1 position for base-mediated alkylations.

Synthetic Divergence & Application Pathways

The inherent reactivity of the C2-aldehyde functional group allows for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions, making it a highly divergent scaffold in medicinal chemistry [2].

Synthetic divergence of 4,5-dimethyl-1H-indole-2-carbaldehyde into key pharmaceutical classes.

Key Synthetic Workflows & Step-by-Step Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can visually and analytically confirm reaction progress at the bench without immediate reliance on complex instrumentation.

Protocol A: Knoevenagel Condensation to 4,5-Dimethyl-2-(2-nitrovinyl)-1H-indole

This workflow generates a direct precursor to highly lipophilic, substituted tryptamines used in neuropharmacology.

Causality of Reagents: Nitromethane acts as both the solvent and the carbon nucleophile. Ammonium acetate is selected as a mild, amphoteric catalyst; the acetate anion deprotonates nitromethane to form the reactive nitronate carbanion, while the ammonium cation activates the aldehyde carbonyl via hydrogen bonding, facilitating the initial nucleophilic attack and subsequent dehydration.

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 4,5-dimethyl-1H-indole-2-carbaldehyde (1.0 eq) in an excess of anhydrous nitromethane (approx. 10 mL/mmol).

-

Catalysis: Add ammonium acetate (0.5 eq) to the stirring solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 100°C for 30 to 60 minutes under an argon atmosphere.

-

Self-Validation (Visual): As the reaction proceeds, the pale yellow solution will dramatically transition into a deep red/orange suspension. This color shift is the self-validating indicator of the highly conjugated trans-nitrovinyl alkene forming and precipitating out of solution.

-

Isolation: Cool the flask to room temperature, then transfer to an ice bath for 15 minutes to maximize precipitation.

-

Filtration: Filter the dark red crystals under a vacuum. Wash the filter cake thoroughly with distilled water (to remove ammonium acetate) followed by ice-cold ethanol.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-(2-nitrovinyl)indole derivative.

Step-by-step Knoevenagel condensation workflow for 2-(2-nitrovinyl)indole synthesis.

Protocol B: Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones derived from indole-2-carbaldehydes exhibit potent chelating properties, making them excellent candidates for [3].

Causality of Reagents: Glacial acetic acid is utilized as a proton donor. By protonating the carbonyl oxygen of the C2-aldehyde, it drastically increases the electrophilicity of the carbon center, accelerating the nucleophilic attack by the terminal amine of the thiosemicarbazide.

Step-by-Step Procedure:

-

Dissolve the aldehyde (1.0 eq) in warm absolute ethanol (15 mL/mmol).

-

In a separate vial, dissolve thiosemicarbazide (1.05 eq) in warm ethanol and add it dropwise to the aldehyde solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux the mixture for 3-5 hours.

-

Self-Validation (Analytical): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active aldehyde spot is entirely replaced by a lower-Rf spot. The lower Rf is a direct result of the highly polar, hydrogen-bonding thiosemicarbazone moiety interacting with the silica gel.

-

Cool the mixture to 0°C to induce crystallization, filter, and wash with cold ethanol.

Protocol C: Annulation to 9H-Pyrrolo[1,2-a]indole Derivatives

This advanced protocol constructs the tricyclic core found in potent antitumor agents like mitomycin C.

Causality of Reagents: Triphenylphosphine (PPh₃) acts as a nucleophilic trigger. It attacks the allenoate (e.g., ethyl buta-2,3-dienoate) to form a zwitterionic intermediate. This intermediate acts as a localized base, deprotonating the N1-proton of the indole to initiate a tandem Michael addition followed by an intramolecular Wittig olefination [4].

Step-by-Step Procedure:

-

Dissolve the aldehyde (1.0 eq) and the allenoate (1.2 eq) in anhydrous toluene under argon.

-

Add triphenylphosphine (20 mol%).

-

Stir at room temperature for 2-4 hours.

-

Self-Validation (Visual & Analytical): The solution will become slightly turbid. Upon completion (verified by the disappearance of the aldehyde on TLC), concentrate the mixture in vacuo. The precipitation of a white solid (triphenylphosphine oxide, OPPh₃) serves as stoichiometric confirmation that the Wittig olefination step successfully closed the pyrrole ring.

Analytical Characterization & Validation

To ensure high-throughput success, reaction parameters must be strictly controlled. Table 2 summarizes the optimal conditions and expected outcomes for the derivatization of 4,5-dimethyl-1H-indole-2-carbaldehyde.

Table 2: Reaction Optimization Parameters for C2-Aldehyde Derivatization

| Reaction Type | Reagent Stoichiometry (Aldehyde:Reactant) | Catalyst / Promoter | Optimal Temp | Expected Yield |

| Knoevenagel Condensation | 1.0 : Excess (Solvent) | Ammonium Acetate (0.5 eq) | 100°C (Reflux) | 70 - 85% |

| Schiff Base Formation | 1.0 : 1.05 | Glacial Acetic Acid (Cat.) | 78°C (EtOH Reflux) | 80 - 90% |

| Michael-Wittig Annulation | 1.0 : 1.2 | Triphenylphosphine (20 mol%) | 25°C (RT) | 60 - 80% |

References

-

AA Blocks. "Synthesis and Applications of 9H-Pyrrolo[1,2-a]indole and 9H-Pyrrolo[1,2-a]indol-9-one Derivatives." AA Blocks Technical Articles. Available at:[Link]

- Kuruva Balanna et al. "Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones." Organic & Biomolecular Chemistry, Royal Society of Chemistry.

- Der Pharma Chemica. "Synthesis and biological evaluation of indoles." Der Pharma Chemica Journal.

Synthesis of tryptamine derivatives from 4,5-dimethyl-1H-indole-2-carbaldehyde

Application Note: Synthesis of 2-(2-Aminoethyl)-4,5-dimethyl-1H-indole (Isotryptamine Derivative) from 4,5-Dimethyl-1H-indole-2-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of tryptamine derivatives is a cornerstone of neuropharmacological drug development. While traditional tryptamines feature an ethylamine chain at the C3 position of the indole ring, shifting this pharmacophore to the C2 position yields isotryptamines (2-aminoethylindoles). These structural isomers serve as critical bioisosteres, offering unique receptor-binding profiles and improved metabolic stability, particularly in the development of fully synthetic ergoline alkaloid analogs targeting neuropsychiatric disorders[1].

This application note details a robust, two-step synthetic workflow to convert 4,5-dimethyl-1H-indole-2-carbaldehyde into its corresponding isotryptamine derivative, 2-(2-aminoethyl)-4,5-dimethyl-1H-indole . The protocol leverages a thermodynamically driven Henry reaction (nitroaldol condensation) followed by an exhaustive hydride reduction[2].

Mechanistic Workflow & Visualization

The transformation relies on two highly predictable and self-validating chemical stages:

-

Nitroaldol Condensation: The aldehyde undergoes nucleophilic attack by the nitronate carbanion of nitromethane. Subsequent dehydration yields a highly conjugated, brightly colored nitroalkene intermediate.

-

Exhaustive Reduction: A strong hydride source reduces both the electron-deficient alkene (via conjugate addition) and the nitro group, yielding the primary amine.

Fig 1. Two-step synthetic workflow for 4,5-dimethyl-isotryptamine via Henry reaction and reduction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4,5-Dimethyl-2-(2-nitrovinyl)-1H-indole (Henry Reaction)

Causality & Design: Nitromethane is utilized as both the solvent and the reactant to drive the equilibrium forward. Ammonium acetate ( NH4OAc ) acts as a bifunctional catalyst: the acetate ion deprotonates nitromethane to form the reactive nucleophile, while the ammonium ion protonates the resulting β -nitro alcohol, facilitating its dehydration into the thermodynamically stable conjugated nitroalkene.

Procedure:

-

Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-dimethyl-1H-indole-2-carbaldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous nitromethane (15 mL, excess).

-

Catalysis: Add anhydrous ammonium acetate (0.5 equiv, 2.5 mmol) to the suspension.

-

Reaction: Flush the system with Argon and heat the mixture to a gentle reflux (approx. 100 °C) in an oil bath for 2 to 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting aldehyde spot is consumed and a new, intensely yellow/orange spot appears at a lower Rf . The color change in the flask from pale yellow to deep orange/red is a reliable visual indicator of conjugation.

-

Workup: Allow the reaction mixture to cool to room temperature. The nitroalkene product typically crystallizes directly from the solution.

-

Isolation: Collect the precipitate via vacuum filtration, wash with cold ethanol (2 × 5 mL) to remove residual nitromethane and catalyst, and dry under high vacuum.

Step 2: Exhaustive Reduction to 2-(2-Aminoethyl)-4,5-dimethyl-1H-indole

Causality & Design: Lithium aluminum hydride ( LiAlH4 ) is selected for its ability to efficiently reduce both the conjugated double bond and the nitro group. The hydride attacks the β -position of the nitroalkene first, preventing the formation of polymeric byproducts, followed by the reduction of the nitro moiety. (Note: If milder conditions are required to preserve sensitive functional groups in analog synthesis, a NaBH4/Ni(OAc)2 catalytic system can be substituted[3]).

Procedure:

-

Preparation: In an oven-dried, 250 mL two-neck flask under Argon, suspend LiAlH4 (4.0 equiv, 20.0 mmol) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice bath.

-

Addition: Dissolve the nitroalkene intermediate from Step 1 (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes via an addition funnel to control the exothermic evolution of hydrogen gas.

-

Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 4 to 6 hours.

-

Self-Validation Checkpoint: The intense yellow color of the nitroalkene will dissipate into a pale, milky suspension, confirming the destruction of the conjugated π -system.

-

Quench (Fieser Method): Cool the flask to 0 °C. For every x grams of LiAlH4 used, strictly sequentially add: x mL of distilled H2O (dropwise), x mL of 15% aqueous NaOH, and 3x mL of distilled H2O . Stir vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. This specific quenching causality prevents the formation of gelatinous aluminum emulsions that trap the product.

-

Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude isotryptamine. Purify via acid-base extraction or silica gel chromatography (Eluent: CH2Cl2 /MeOH/ NH4OH 90:9:1).

Quantitative Data & Analytical Benchmarks

To ensure rigorous quality control, the following analytical benchmarks should be used to validate the success of each synthetic stage.

| Analytical Parameter | Step 1: Nitroalkene Intermediate | Step 2: Isotryptamine Target |

| Physical Appearance | Bright yellow/orange crystalline solid | Pale yellow oil or off-white solid |

| Expected Yield | 75% – 85% | 60% – 70% |

| Key IR Signatures | 1630 cm⁻¹ (C=C stretch)1510 & 1330 cm⁻¹ (NO₂ asymmetric/symmetric) | 3300–3400 cm⁻¹ (N-H, primary amine)Absence of NO₂ bands |

| Key ¹H-NMR (CDCl₃) | ~8.0 ppm (d, 1H, vinyl proton)~7.6 ppm (d, 1H, vinyl proton) | ~3.0 ppm (t, 2H, -CH₂-NH₂)~2.8 ppm (t, 2H, Indole-CH₂-) |

| TLC Visualization | UV active (254 nm), visible yellow spot | Ninhydrin stain positive (purple/pink spot) |

References

- Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermedi

- Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. TCI-Thaijo.

- Synthetic Strategies Towards LSD and Discovery of Isotryptamine Isosteres of Ergoline Alkaloids. eScholarship.

Sources

Application Note: Synthesis and Validation of Schiff Bases from 4,5-Dimethyl-1H-indole-2-carbaldehyde

Introduction and Strategic Rationale

The indole scaffold is a privileged structure in drug discovery and materials science. Specifically, the derivatization of indole-2-carbaldehydes into Schiff bases (imines) via condensation with primary amines generates versatile ligands and bioactive compounds with documented antimicrobial, analgesic, and anticancer properties [1].

This application note focuses on 4,5-dimethyl-1H-indole-2-carbaldehyde (CAS: 58518-55-1). The strategic inclusion of methyl groups at the 4- and 5-positions of the indole ring enhances the overall lipophilicity of the resulting imine. This modification is critical for drug development professionals aiming to improve cellular membrane permeability in phenotypic screening assays. This guide provides a self-validating, highly optimized protocol for synthesizing these derivatives, ensuring high yield and analytical purity.

Mechanistic Causality

Understanding the reaction mechanism is essential for troubleshooting and optimizing yields. The formation of the azomethine linkage (C=N) is a reversible condensation reaction driven by two distinct phases [1][2]:

-

Nucleophilic Addition : The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4,5-dimethyl-1H-indole-2-carbaldehyde. To facilitate this, a catalytic amount of glacial acetic acid is introduced. The acid protonates the carbonyl oxygen, significantly increasing its electrophilicity without fully protonating the primary amine (which would quench its nucleophilicity). This results in a metastable carbinolamine intermediate.

-

Dehydration : The carbinolamine undergoes a proton shift and eliminates a water molecule. Because the reaction is reversible, the elimination of water drives the equilibrium toward the thermodynamically stable Schiff base. The 4,5-dimethyl substitution provides mild electron-donating inductive effects, slightly stabilizing the transition state during dehydration.

Caption: Logical flow of nucleophilic addition and dehydration in indole-derived Schiff base formation.

Experimental Design & Causality

Every reagent and parameter in this protocol is selected based on chemical causality:

-

Solvent (Absolute Ethanol) : Ethanol is chosen because both the indole precursor and most primary amines are soluble at reflux temperatures (78°C). Crucially, the synthesized Schiff base typically exhibits lower solubility in cold ethanol, allowing for spontaneous precipitation and easy isolation [2].

-

Catalyst (Glacial Acetic Acid) : Maintains the reaction pH between 4.5 and 5.5, the optimal window for imine formation. Stronger acids (like HCl) would protonate the amine, halting the reaction [3].

-

Stoichiometry (1:1.1 Ratio) : A slight 10% molar excess of the primary amine is used to drive the equilibrium forward and ensure complete consumption of the more expensive 4,5-dimethyl-1H-indole-2-carbaldehyde.

Step-by-Step Methodology

The following protocol is a self-validating system; it incorporates in-process checks to ensure the reaction is proceeding as intended.

Materials Required:

-

4,5-Dimethyl-1H-indole-2-carbaldehyde (1.0 equivalent)

-

Substituted primary amine (e.g., aniline, aliphatic amines) (1.1 equivalents)

-

Absolute Ethanol (Reaction solvent and washing agent)

-

Glacial Acetic Acid (Catalyst)

Procedure:

-

Preparation : In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 4,5-dimethyl-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol.

-

Amine Addition : Slowly add 5.5 mmol (1.1 eq) of the chosen primary amine to the stirring solution.

-

Catalysis : Add 3-5 drops of glacial acetic acid to the mixture. The solution may undergo a subtle color change, indicating the initiation of the carbinolamine formation.

-

Reflux : Attach a reflux condenser and heat the mixture to 80–90 °C using a heating mantle or oil bath. Maintain reflux for 4 to 12 hours, depending on the steric bulk of the primary amine [1].

-

In-Process Validation (TLC) : After 4 hours, spot the reaction mixture alongside the starting aldehyde on a silica TLC plate. Elute using a Hexane:Ethyl Acetate (7:3) system. The disappearance of the aldehyde spot and the emergence of a new, lower-polarity spot (the imine) validates reaction progress.

-